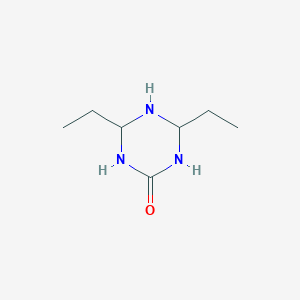
4,6-Diethyl-1,3,5-triazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diethyl-1,3,5-triazinan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C7H15N3O and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Properties:
Research indicates that derivatives of triazine compounds, including 4,6-diethyl-1,3,5-triazinan-2-one, exhibit potential anticancer activities. Studies have shown that triazine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting metabolic pathways associated with tumor growth . For instance, compounds with similar structures have been investigated for their ability to target specific genetic mutations in cancer cells, such as those involving the P53 gene .
Diabetes Management:
Another significant application is in the management of metabolic syndromes and diabetes. Research has suggested that triazine derivatives can enhance insulin sensitivity and improve glucose metabolism. These compounds may act by modulating pathways involved in lipid metabolism and insulin signaling . The ability of these compounds to potentially lower blood glucose levels positions them as candidates for developing new antidiabetic medications.
Agricultural Applications
Herbicides:
Triazine compounds are widely recognized for their herbicidal properties. This compound could be utilized as an active ingredient in herbicides due to its structural similarity to other effective triazine-based herbicides. These compounds typically work by inhibiting photosynthesis in plants, leading to weed control without harming crops . The development of selective herbicides based on this compound could enhance agricultural productivity while minimizing environmental impact.
Materials Science
Polymer Chemistry:
In materials science, triazine compounds are being explored for their potential use in polymer synthesis. This compound can serve as a monomer or crosslinking agent in the production of high-performance polymers. These materials may exhibit enhanced thermal stability and mechanical properties due to the rigid structure provided by the triazine ring . Research into the synthesis of novel polymeric materials incorporating this compound could lead to advancements in coatings, adhesives, and composite materials.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer | Haberkorn et al., VMR (1987) | Triazine derivatives showed significant inhibition of cancer cell proliferation. |
| Diabetes | Korean Diabetes Association Report (2007) | Compounds improved insulin sensitivity in diabetic models. |
| Herbicides | J. Agric. Food Chem., (2020) | Demonstrated effective weed control with minimal crop damage using triazine-based herbicides. |
Propiedades
Número CAS |
119171-47-0 |
|---|---|
Fórmula molecular |
C7H15N3O |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
4,6-diethyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C7H15N3O/c1-3-5-8-6(4-2)10-7(11)9-5/h5-6,8H,3-4H2,1-2H3,(H2,9,10,11) |
Clave InChI |
IGZQWLQHKBAJLZ-UHFFFAOYSA-N |
SMILES |
CCC1NC(NC(=O)N1)CC |
SMILES canónico |
CCC1NC(NC(=O)N1)CC |
Sinónimos |
1,3,5-Triazin-2(1H)-one,4,6-diethyltetrahydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















